Atropine sulfate

Descripción

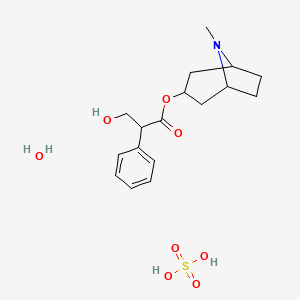

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3.H2O4S.H2O/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGPXGKNDGTPTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Historical Context of Atropine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine, a tropane alkaloid, is a core medicine on the World Health Organization's "Essential Drugs List" and has a rich history intertwined with medicine, toxicology, and cosmetics.[1] Its discovery and elucidation as the active principle of the deadly nightshade plant, Atropa belladonna, marked a pivotal moment in pharmacology and organic chemistry. This technical guide provides an in-depth exploration of the discovery of atropine sulfate, its historical context, early experimental investigation, and the elucidation of its mechanism of action.

Historical Context and Early Uses

The properties of plants from the Solanaceae family, such as deadly nightshade (Atropa belladonna), mandrake (Mandragora officinarum), and jimsonweed (Datura stramonium), have been known for millennia.[1] Ancient civilizations utilized preparations of these plants for their medicinal and poisonous properties. The ancient Greeks and Romans were aware of deadly nightshade's lethal potential.[2] Notably, extracts from henbane were used by Cleopatra to dilate her pupils for cosmetic effect, a practice also seen during the Renaissance with the juice of Atropa belladonna berries.[3][4] This historical use gave the plant its name, "belladonna," which translates to "beautiful woman" in Italian.[3] The genus name, Atropa, is derived from Atropos, one of the three Fates in Greek mythology who was responsible for cutting the thread of life, alluding to the plant's deadly nature.[3][5]

The introduction of belladonna alkaloids into Western medicine occurred in the early 1800s after British colonists in India observed the use of burning jimson weed to treat asthma.[3][4]

The Discovery and Isolation of Atropine

The modern pharmacological study of Atropa belladonna extracts began with the German chemist Friedlieb Ferdinand Runge (1795–1867), who investigated the mydriatic (pupil-dilating) effects of the plant.[3][4] However, the landmark achievement in understanding the active component of belladonna came in 1831 when the German pharmacist Heinrich F. G. Mein (1799–1864) successfully isolated the active substance in a pure crystalline form, which he named atropine.[3][6][7] This was a significant step in the transition from using crude plant extracts to purified, standardized medicinal compounds. Atropine was also independently isolated in 1833 by Geiger and Hesse.[6]

Experimental Protocols: Isolation of Atropine from Atropa belladonna (Reconstructed from 19th-Century Methods)

Objective: To isolate the crystalline alkaloid (atropine) from the dried plant material of Atropa belladonna.

Materials:

-

Dried and powdered Atropa belladonna leaves or roots

-

Ethanol

-

Dilute sulfuric acid or hydrochloric acid

-

A base (e.g., calcium hydroxide, sodium carbonate, or ammonia solution)

-

An organic solvent (e.g., ether or chloroform)

-

Water

-

Filtration apparatus

-

Evaporation apparatus (e.g., water bath)

Methodology:

-

Extraction: The powdered plant material was macerated or percolated with an acidic aqueous or alcoholic solution. The acid would convert the naturally occurring alkaloid salts into a more soluble form in the extraction solvent.

-

Concentration: The resulting extract was then concentrated by evaporation to a smaller volume.

-

Basification: The concentrated extract was made alkaline by the addition of a base. This step was crucial as it converted the alkaloid salt back into its free base form, which is generally less soluble in water but more soluble in organic solvents.

-

Liquid-Liquid Extraction: The alkaline aqueous mixture was then repeatedly extracted with an immiscible organic solvent like ether or chloroform. The atropine free base would partition into the organic layer, leaving many water-soluble impurities behind in the aqueous layer.

-

Purification and Crystallization: The organic extracts were combined and evaporated to dryness, leaving a crude alkaloidal residue. This residue was then purified, often by repeated crystallization from a suitable solvent, to yield pure, white crystals of atropine.

The Chemical Synthesis of Atropine

The first total synthesis of atropine was accomplished by the German chemist Richard Willstätter in 1901.[3][8] This was a monumental achievement in organic chemistry, confirming the structure of atropine and paving the way for the synthesis of other complex natural products. Willstätter's synthesis was a multi-step process that began with the seemingly related cycloheptanone and had an overall yield of only 0.75%.[3]

A more efficient and now famous synthesis of the atropine precursor, tropinone, was developed by Sir Robert Robinson in 1917.[3][9] Robinson's synthesis was remarkable for its simplicity and biomimetic approach, as it mimicked the presumed biosynthetic pathway of the molecule. It was a one-pot reaction involving succinaldehyde, methylamine, and acetonedicarboxylic acid, with an initial yield of 17%, which was later improved to over 90%.[9]

Experimental Protocols: Robinson's Synthesis of Tropinone (1917)

Objective: To synthesize the bicyclic alkaloid tropinone.

Reactants:

-

Succinaldehyde

-

Methylamine

-

Calcium acetonedicarboxylate

Procedure (as described by Robinson):

-

A solution of succinaldehyde and methylamine was prepared.

-

Calcium acetonedicarboxylate in an aqueous solution was added to the mixture.

-

The reaction was allowed to proceed at room temperature for an extended period (e.g., fifty hours).[6]

-

The solution was then filtered, acidified with hydrochloric acid, and concentrated under vacuum.[6]

-

The residue was made alkaline with sodium hydroxide and steam distilled.[6]

-

The tropinone in the distillate was then extracted and purified.

This elegant synthesis, involving a double Mannich reaction, is still considered a classic example in the field of total synthesis.[2]

Early Pharmacological Investigations

Following the isolation of atropine, its physiological effects were systematically investigated. Two key experiments in the latter half of the 19th century helped to elucidate its mechanism of action:

-

Bezold and Bloebaum (1867): These researchers demonstrated that atropine blocked the cardiac effects of vagal nerve stimulation.[3][4] This was a crucial finding that pointed to atropine's interference with the parasympathetic nervous system's control of the heart.

-

Heidenhain (1872): Heidenhain found that atropine prevented salivary secretion that was normally produced by stimulation of the chorda tympani, a nerve that innervates the salivary glands.[10] This further solidified the understanding that atropine's effects were due to a blockade of parasympathetic nerve signals.

Experimental Protocols: Early Pharmacological Studies (Conceptual Reconstruction)

The precise methodologies of these 19th-century experiments are not detailed in readily available modern sources. However, based on the physiological knowledge and techniques of the time, the experimental workflows can be conceptually reconstructed.

Caption: Conceptual workflow of Bezold and Bloebaum's vagal stimulation experiment.

Caption: Conceptual workflow of Heidenhain's salivary secretion experiment.

Mechanism of Action: Muscarinic Receptor Antagonism

Atropine functions as a competitive, reversible antagonist of muscarinic acetylcholine receptors (mAChRs).[11] It blocks the action of the neurotransmitter acetylcholine at these receptors, thereby inhibiting the effects of the parasympathetic nervous system.[11] There are five subtypes of muscarinic receptors (M1-M5), and atropine is a non-selective antagonist, meaning it blocks all of them.[3]

The physiological effects of atropine observed in the early experiments can be explained by its action on specific muscarinic receptor subtypes:

-

Cardiac Effects: The slowing of the heart rate by the vagus nerve is primarily mediated by acetylcholine acting on M2 muscarinic receptors in the sinoatrial (SA) and atrioventricular (AV) nodes.[12] Atropine blocks these receptors, leading to an increase in heart rate (tachycardia).

-

Secretory Effects: The stimulation of salivary, bronchial, and sweat glands is mediated by acetylcholine acting on M3 muscarinic receptors .[13] Atropine's blockade of these receptors leads to dry mouth and reduced secretions.

-

Ocular Effects: The constriction of the pupil (miosis) and the contraction of the ciliary muscle for accommodation (focusing) are controlled by acetylcholine acting on M3 receptors in the iris sphincter and ciliary muscles, respectively. Atropine's antagonism of these receptors causes pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia).[3]

Signaling Pathways

Atropine exerts its effects by blocking the G-protein coupled receptor (GPCR) signaling cascades initiated by acetylcholine binding to muscarinic receptors.[14][15]

Caption: Atropine blocks the M2 receptor, preventing acetylcholine-mediated inhibition of adenylyl cyclase and activation of GIRK channels, thus increasing heart rate.

Caption: Atropine blocks the M3 receptor, preventing the Gq-PLC pathway, subsequent calcium release, and ultimately, saliva secretion.

Quantitative Data from Historical and Modern Studies

Obtaining structured quantitative data from 19th-century publications is challenging due to the different standards of data presentation. However, the dose-dependent effects of atropine on various physiological parameters have been documented. The following tables summarize findings from both historical accounts and more recent studies that provide a quantitative perspective on atropine's effects.

| Subject/Model | Atropine Dose | Observed Effect on Heart Rate | Reference Context |

| Humans | Low doses (<0.5 mg) | Paradoxical slowing of heart rate | Central nervous system action |

| Humans | 0.5 to 1.0 mg IV | Increase in heart rate (treatment for bradycardia) | Standard clinical use[4] |

| Anesthetized Patients | 3 mg IV | Mean increase in heart rate (variable by anesthetic) | Study on arrhythmogenicity[8] |

| Healthy Men | 0.025 to 0.04 mg/kg | Maximum inhibition of vagal control | Dose-finding study |

| Chinese vs. White Subjects | Increasing doses from 0.003 mg/kg | Greater increase in heart rate in Chinese subjects | Pharmacogenomic study |

| Subject/Model | Atropine Concentration | Observed Effect on Pupil Size | Reference Context |

| Young Adults | 0.01% eye drops | Significant dilation (e.g., 3.3 mm to 4.9 mm) | Myopia control study |

| Young Adults | 0.005% eye drops | Smaller, but significant dilation | Myopia control study |

| Young Adults | 0.001% eye drops | No significant effect | Myopia control study |

| Various | 1% eye drops | Clinically significant mydriasis within 40 minutes | Clinical trial data |

Conclusion

The discovery of this compound represents a classic example of the evolution of medicine from herbal remedies to purified, chemically defined drugs. From its historical use for cosmetic and nefarious purposes to its isolation by Heinrich Mein and synthesis by Richard Willstätter, the story of atropine is central to the development of pharmacology and organic chemistry. The early pharmacological experiments of Bezold, Bloebaum, and Heidenhain laid the groundwork for our understanding of the autonomic nervous system and the concept of receptor antagonism. Today, atropine remains an essential medicine, its utility rooted in the foundational scientific discoveries of the 19th and early 20th centuries. This guide has provided a technical overview of this history, from the early experimental protocols to the detailed signaling pathways that atropine so effectively blocks.

References

- 1. Pharmacognostical and Pharmacological Evaluation of Atropa belladonna: An Overview [ijraset.com]

- 2. Robinson's landmark synthesis of tropinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]

- 4. Review on Pharmacology of Atropine, Clinical Use and Toxicity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. researchgate.net [researchgate.net]

- 8. Atropine [chm.bris.ac.uk]

- 9. Muscarinic Type 3 Receptor Induces Cytoprotective Signaling in Salivary Gland Cells through Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Full text of "Annalen der Pharmacie" [archive.org]

- 11. researchgate.net [researchgate.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 15. bio.libretexts.org [bio.libretexts.org]

Atropine Sulfate: A Comprehensive Technical Guide on Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine sulfate, a tropane alkaloid, is a core medicine in various therapeutic areas due to its anticholinergic properties. This technical guide provides an in-depth overview of its synthesis, chemical properties, and mechanism of action. Detailed experimental protocols for both extraction from natural sources and chemical synthesis are provided, alongside modern analytical techniques for its quantification. Quantitative data are summarized in structured tables for ease of reference. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a comprehensive understanding of this essential pharmaceutical compound.

Introduction

Atropine is a naturally occurring tertiary amine and an anticholinergic agent.[1] It is a competitive, reversible antagonist of muscarinic acetylcholine receptors.[1][2] The compound is a racemic mixture of d- and l-hyoscyamine, with the l-isomer being the pharmacologically active form.[3] this compound is the sulfate salt of atropine and is the preferred form for pharmaceutical applications due to its increased stability and solubility.[4] It is on the World Health Organization's List of Essential Medicines, highlighting its importance in healthcare.[3][5]

This guide will explore the intricate details of this compound's synthesis, from its natural biosynthesis in plants of the Solanaceae family to various chemical synthesis methodologies.[5][6] A thorough examination of its chemical and physical properties will be presented, along with a discussion on its stability and degradation pathways.

Chemical and Physical Properties

This compound is a colorless crystal or a white crystalline powder that is odorless.[4] It is highly soluble in water and soluble in ethanol.[4] The chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | (C₁₇H₂₃NO₃)₂·H₂SO₄ | [7] |

| Molecular Weight | 676.82 g/mol | [7] |

| CAS Number | 55-48-1 | [7] |

| Appearance | Colorless crystals or white crystalline powder | [4] |

| Solubility | Freely soluble in water (1:0.5), soluble in ethanol (1:5), and glycerin (1:2.5) | [4] |

| Melting Point | Melts between 115°C and 118°C after drying | [8] |

| pH of Aqueous Solution (2%) | 4.5 - 6.2 | [9] |

| pH of Injection | 3.0 - 6.5 | [9] |

Stability and Storage: this compound is efflorescent in dry air and should be protected from light to prevent decomposition.[4] Aqueous solutions are not very stable, and it is recommended that they be sterilized at a pH below 6.[4] When heated to decomposition, it emits toxic fumes of nitrogen and sulfur oxides.[4][9] Forced degradation studies show higher stability in acidic conditions and a lower half-life in neutral or alkaline conditions.[10]

Synthesis of this compound

The synthesis of atropine can be achieved through extraction from natural sources or by chemical synthesis.

Natural Biosynthesis

Atropine is found in several members of the Solanaceae family, including Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Hyoscyamus niger.[5][6] The biosynthesis of atropine begins with the amino acid L-phenylalanine.[5][6]

References

- 1. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. nursingcenter.com [nursingcenter.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | 55-48-1 [chemicalbook.com]

- 5. Atropine - Wikipedia [en.wikipedia.org]

- 6. eajem.com [eajem.com]

- 7. scbt.com [scbt.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

Atropine Sulfate: A Technical Guide to Preclinical Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine is a naturally occurring tertiary amine alkaloid extracted from plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade).[1][2] It is a core agent in both clinical practice and preclinical research. As a prototypical antimuscarinic drug, atropine sulfate acts as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1][3] Its widespread effects on the parasympathetic nervous system make it an invaluable tool for investigating cholinergic signaling and a therapeutic agent for conditions ranging from bradycardia to organophosphate poisoning.[1][2][4]

This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in preclinical models. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visualizations of key pathways to support researchers in designing and interpreting their studies.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action for atropine is the competitive blockade of acetylcholine at all five subtypes of muscarinic receptors (M1-M5).[1] It does not prevent the release of acetylcholine but rather antagonizes its effects on effector cells.[3] This antagonism leads to a functional inhibition of the parasympathetic nervous system.[5] The downstream effects are dependent on the specific G-protein to which the muscarinic receptor subtype is coupled.

-

M1, M3, M5 Receptor Blockade: These receptors are coupled to Gq/11 proteins. Atropine's antagonism inhibits the phospholipase C (PLC) pathway, which reduces the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] This cascade ultimately decreases the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[1]

-

M2, M4 Receptor Blockade: These receptors are coupled to Gi/o proteins. Atropine's blockade of these receptors leads to an increase in the activity of adenylyl cyclase, resulting in higher intracellular levels of cyclic AMP (cAMP) and the modulation of ion channel activity.[1]

The physiological consequences of this widespread muscarinic blockade are significant and form the basis of atropine's use in preclinical research:

-

Cardiovascular: Blocks M2 receptors in the sinoatrial (SA) and atrioventricular (AV) nodes, inhibiting vagal nerve influence and leading to an increased heart rate (tachycardia).[5][6][7]

-

Respiratory: Reduces salivary and bronchial secretions and causes bronchodilation by acting on M3 receptors.[5][6][8]

-

Gastrointestinal: Inhibits smooth muscle motility and reduces secretions in the gastrointestinal tract.[3][5]

-

Ocular: Causes pupil dilation (mydriasis) and paralysis of the ciliary muscle (cycloplegia) by blocking M3 receptors in the eye.[5][6]

-

Central Nervous System (CNS): Atropine can cross the blood-brain barrier and may exert either stimulatory or depressive effects depending on the dose.[3][5]

Pharmacokinetics: ADME Profile

The disposition of this compound in the body involves rapid absorption and distribution, followed by hepatic metabolism and renal excretion. Its pharmacokinetics are noted to be non-linear.[6][9][10]

-

Absorption: Atropine is rapidly and effectively absorbed following intramuscular (IM) administration, with peak plasma concentrations typically observed within 30 minutes.[8][11] The bioavailability after an IM injection is approximately 50%.[6]

-

Distribution: The drug is widely distributed throughout body tissues and fluids.[6][8] It exhibits moderate plasma protein binding, ranging from 14% to 44%, primarily to alpha-1 acid glycoprotein.[6][9][12] Atropine readily crosses the placental barrier.[8][11]

-

Metabolism: A significant portion of atropine is metabolized, particularly in the liver, through enzymatic hydrolysis.[6][8][9] Key metabolites include noratropine, atropine-n-oxide, tropine, and tropic acid.[6][9][10][11] The metabolism of atropine can be inhibited by organophosphate compounds.[6][9]

-

Excretion: Elimination occurs primarily via the kidneys, with 13% to 50% of the drug excreted unchanged in the urine.[6][8][9][10] The plasma half-life in most species is approximately 2 to 4 hours.[9][10]

Table 1: Summary of this compound Pharmacokinetic Parameters in Preclinical Models

| Species | Dose | Route | Tmax (min) | Cmax (ng/mL) | t½ (hours) | Vd (L/kg) | Reference(s) |

| Human | 1.67 mg | IM | 3 - 60 | 9.6 | 2 - 4 | 1.0 - 1.7 | [6][9] |

| Sheep | 0.02 mg/kg | IM | 13.6 | 7.1 | 1.6 | N/A | [13] |

| Sheep | 2 mg (total) | IM | 2.9 | 11.3 | N/A | N/A | [13] |

| Dog | 0.01 mg/kg | IM | 13 | N/A | 2.27 | N/A | [13] |

| Guinea Pig | N/A | N/A | N/A | N/A | N/A | N/A |

Note: Comprehensive PK data for all preclinical models is limited in publicly available literature. N/A indicates data not available in the cited sources.

Preclinical Experimental Protocols

The following protocols are generalized examples and should be adapted based on the specific research question, animal model, and institutional guidelines.[1]

Protocol 1: Reversal of Drug-Induced Bradycardia in Mice

This model assesses the efficacy of atropine in reversing a slowed heart rate, a primary pharmacodynamic effect.

Methodology:

-

Animal Model: Adult C57BL/6 mice.[1]

-

Bradycardia Induction: Administer a bradycardic agent (e.g., a high dose of a beta-blocker like propranolol or a cholinergic agonist).

-

Monitoring: Continuously monitor heart rate using non-invasive tail-cuff systems or electrocardiography (ECG).[1]

-

Atropine Administration: Once a stable bradycardia is established, administer this compound (e.g., 1 mg/kg) via intraperitoneal (IP) injection.[1]

-

Data Collection: Record the heart rate at baseline, after the induction of bradycardia, and at regular intervals following atropine administration (e.g., 5, 15, 30, and 60 minutes).[1]

-

Analysis: Compare the heart rate post-atropine to the bradycardic and baseline levels to determine the extent and duration of reversal.

Protocol 2: Evaluation as an Antidote for Organophosphate Poisoning

This protocol is critical for toxicological studies and evaluates atropine's ability to counteract the lethal effects of nerve agents or pesticides.[14]

Methodology:

-

Animal Model: Guinea pigs are a common model for organophosphate (OP) toxicity studies.

-

Poisoning: Expose animals to a specific dose of an OP agent (e.g., the nerve agent VX or an insecticide like dichlorvos) via subcutaneous or oral administration.[14][15]

-

Treatment: Administer this compound, often in combination with an oxime acetylcholinesterase (AChE) reactivator like obidoxime or pralidoxime, via intramuscular injection following exposure.[14][16]

-

Monitoring: Observe animals for clinical signs of cholinergic crisis (e.g., salivation, tremors, respiratory distress) and record survival rates over a set period (e.g., 24 hours).[14][16]

-

Biochemical Analysis: At the end of the study, collect blood and brain tissue to measure AChE activity.

-

Analysis: Compare survival rates, clinical scores, and AChE activity between atropine-treated groups and untreated controls.[14]

Protocol 3: In Vitro Antagonism Assay using Isolated Ileum

This classic pharmacological preparation is used to quantify the antagonistic properties of atropine against a muscarinic agonist.

Methodology:

-

Tissue Preparation: Euthanize a small animal (e.g., rat, chicken) and dissect a segment of the ileum.[17] The tissue can often be sourced from slaughterhouses to reduce animal use.[17]

-

Mounting: Mount the isolated ileum segment in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

-

Recording: Connect the tissue to an isometric force transducer to record contractions.

-

Agonist Dose-Response: Generate a cumulative concentration-response curve for a muscarinic agonist like acetylcholine to establish a baseline.

-

Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of this compound for a set period (e.g., 20-30 minutes).

-

Second Dose-Response: In the continued presence of atropine, repeat the cumulative concentration-response curve for acetylcholine.

-

Analysis: Compare the two curves. Competitive antagonism by atropine will cause a rightward shift in the agonist's concentration-response curve without a change in the maximum response. This can be used to calculate the pA2 value, a measure of antagonist potency.

Dose-Response Relationships

The effects of atropine are highly dependent on the administered dose. Small doses may cause a transient, mild slowing of the heart rate before the characteristic tachycardia develops.[8][10] As the dose increases, more pronounced effects on salivary glands, heart rate, and ocular muscles become apparent. Very high doses can lead to CNS effects, including restlessness, hallucinations, and delirium, eventually progressing to respiratory depression and coma.[4][6]

Table 2: Dose-Dependent Pharmacodynamic Effects of this compound in Preclinical Studies

| Species | Application | Dose(s) | Route | Observed Effect(s) | Reference(s) |

| Mice | Bradycardia Reversal | 1 mg/kg | IP | Significant increase in heart rate following drug-induced bradycardia. | [1] |

| Cat | Organophosphate Poisoning | 0.025 - 0.1 mg/kg/h | IV CRI | Titrated to maintain heart rate between 160-190 bpm and achieve clinical improvement. | [16] |

| Dog | Pre-anesthetic | 0.02 mg/kg | SC | Used as premedication to prevent bradycardia and reduce secretions. | [18] |

| Sheep, Cattle | General Antimuscarinic | 0.03 - 0.16 mg/kg | SC | Standard therapeutic range for various indications. | [13] |

| Various | Organophosphate Poisoning | Up to 0.5 mg/kg | IV/SC | High doses required to counteract severe cholinergic toxicity, may be repeated. | [13] |

| Chicks | Organophosphate Poisoning | N/A | N/A | Effective in preventing dichlorvos-induced poisoning. | [15] |

Conclusion

This compound remains a cornerstone compound in preclinical pharmacology and toxicology. Its well-characterized pharmacodynamic profile as a non-selective muscarinic antagonist allows for the targeted investigation of the cholinergic nervous system's role in a vast array of physiological processes. The pharmacokinetic properties—characterized by rapid absorption, wide distribution, and hepatic metabolism—are crucial for designing effective dosing regimens in animal models. The experimental protocols and quantitative data presented in this guide offer a foundational resource for scientists, enabling the design of robust experiments and the accurate interpretation of results in the ongoing development of novel therapeutics and the understanding of fundamental biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. Review on Pharmacology of Atropine, Clinical Use and Toxicity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 4. Atropine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. editor.fresenius-kabi.us [editor.fresenius-kabi.us]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Pharmacokinetics and efficacy of this compound/obidoxime chloride co-formulation against VX in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound as a continuous intravenous infusion for the treatment of organophosphate toxicity in a cat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Atropine Sulfate: A Comprehensive Analysis of its Molecular Structure and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine sulfate, a tropane alkaloid, is a potent competitive antagonist of muscarinic acetylcholine receptors, playing a critical role in both clinical medicine and pharmacological research. This document provides a detailed examination of the molecular structure of this compound and its functional implications. We delve into its mechanism of action, binding affinities for muscarinic receptor subtypes, and the resultant physiological effects. This guide also outlines key experimental protocols for the characterization of this compound's structure and function, supported by quantitative data and visual representations of signaling pathways and experimental workflows.

Molecular Structure of this compound

Atropine is a racemic mixture of d-hyoscyamine and l-hyoscyamine, with the pharmacologic activity being almost exclusively due to the l-isomer.[1] It is an ester derived from the bicyclic amino alcohol, tropine, and the aromatic acid, tropic acid. The sulfate salt form enhances its stability and solubility.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Chemical Formula | (C₁₇H₂₃NO₃)₂·H₂SO₄ (anhydrous) C₃₄H₄₈N₂O₁₀S (anhydrous) (C₁₇H₂₃NO₃)₂·H₂SO₄·H₂O (monohydrate) C₃₄H₅₀N₂O₁₁S (monohydrate) | [2][3][4] |

| IUPAC Name | bis([(1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2RS)-3-hydroxy-2-phenylpropanoate); sulfuric acid | [5] |

| Molecular Weight | 676.82 g/mol (anhydrous) 694.83 g/mol (monohydrate) | [2][4] |

| CAS Number | 55-48-1 (anhydrous) 5908-99-6 (monohydrate) | [3][4] |

| Appearance | Colorless crystals or a white crystalline powder.[5] | [5] |

| Solubility | Very soluble in water, freely soluble in ethanol.[5] | [5] |

Key Structural Features:

-

Tropane Ring System: A bicyclic [3.2.1] amine structure that forms the backbone of the molecule. The nitrogen atom in this ring is typically protonated at physiological pH, which is crucial for its interaction with the muscarinic receptor.

-

Ester Linkage: Connects the tropine base to tropic acid. This ester group is essential for its antagonist activity.

-

Hydroxyl Group: Located on the tropic acid moiety, this group participates in hydrogen bonding within the receptor binding pocket.

-

Phenyl Group: Also part of the tropic acid moiety, this bulky aromatic group contributes to the hydrophobic interactions with the receptor.

-

Chiral Center: The alpha-carbon of the tropic acid moiety is a chiral center, leading to the (R)- and (S)-enantiomers of hyoscyamine. Atropine is the racemic mixture.[6]

Mechanism of Action and Function

This compound is a non-selective, competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] It binds reversibly to these receptors, preventing the neurotransmitter acetylcholine (ACh) from binding and eliciting its normal physiological response.[7] This blockade of parasympathetic stimulation leads to a variety of effects on different organ systems.

Muscarinic Receptor Subtypes and Atropine Affinity

There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors. Atropine exhibits high affinity for all five subtypes, acting as a non-selective antagonist.

Quantitative Binding Affinity Data for Atropine

| Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |

| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 | [8] |

| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | [8] |

| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 | [8] |

| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | [8] |

| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 | [8] |

Signaling Pathways

The blockade of muscarinic receptors by atropine inhibits the downstream signaling cascades initiated by acetylcholine.

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Their activation by ACh stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Atropine blocks this entire cascade.

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Their activation by ACh inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They also modulate ion channels, such as opening potassium channels in the heart. Atropine prevents these inhibitory effects.

Physiological Effects

The non-selective antagonism of muscarinic receptors by this compound results in a wide range of physiological effects:

-

Cardiovascular System: Blocks M2 receptors in the sinoatrial (SA) and atrioventricular (AV) nodes of the heart, leading to an increased heart rate (tachycardia).[2]

-

Respiratory System: Reduces secretions from salivary, bronchial, and sweat glands by blocking M3 receptors. It also causes bronchodilation.[3]

-

Gastrointestinal System: Decreases gastrointestinal motility and secretions by antagonizing M3 receptors, leading to constipation.[3]

-

Ocular System: Causes dilation of the pupils (mydriasis) and paralysis of accommodation (cycloplegia) by blocking M3 receptors in the iris sphincter muscle and ciliary muscle.

-

Central Nervous System (CNS): Can cross the blood-brain barrier and may cause effects ranging from mild stimulation to delirium and hallucinations at higher doses.

Experimental Protocols

Structural Elucidation: X-ray Crystallography

The precise three-dimensional structure of this compound monohydrate has been determined using synchrotron X-ray powder diffraction.

Methodology:

-

Sample Preparation: Crystalline this compound monohydrate is obtained and ground into a fine powder.

-

Data Collection: The powder is placed in a capillary tube and exposed to a high-intensity synchrotron X-ray beam. The diffraction pattern is recorded as a function of the scattering angle (2θ).

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, determining the unit cell parameters and the positions of the atoms within the crystal lattice. The structure is then refined using computational methods such as density functional theory.

Key Findings from X-ray Crystallography:

-

This compound monohydrate crystallizes in the monoclinic space group P2₁/n.[4]

-

The crystal structure reveals strong hydrogen bonding interactions between the protonated nitrogen atoms of the tropane ring, the hydroxyl groups, and the sulfate anion.[4]

Functional Characterization: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Kᵢ) and density (Bₘₐₓ) of receptors for a particular ligand, such as atropine. A common method involves competition binding assays using a radiolabeled muscarinic antagonist, such as [³H]N-methylscopolamine ([³H]NMS).

Methodology:

-

Membrane Preparation: Tissues or cells expressing the muscarinic receptor subtypes of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: A constant concentration of the radioligand ([³H]NMS) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor ligand (atropine).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Characterization: Inositol Phosphate Accumulation Assay

This assay measures the functional consequence of M1, M3, and M5 receptor activation or blockade by quantifying the accumulation of inositol phosphates, the second messengers produced upon receptor stimulation.

Methodology:

-

Cell Culture and Labeling: Cells expressing the target muscarinic receptor subtype are cultured and incubated with myo-[³H]inositol to label the cellular phosphoinositide pools.

-

Stimulation/Inhibition: The cells are pre-incubated with atropine at various concentrations, followed by stimulation with a muscarinic agonist (e.g., carbachol) in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates.

-

Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.

-

Separation and Quantification: The different inositol phosphate species are separated using anion-exchange chromatography and quantified by liquid scintillation counting.

-

Data Analysis: The amount of [³H]inositol phosphate accumulation is plotted against the concentration of the agonist or antagonist to determine potency (EC₅₀ or IC₅₀).

Functional Characterization: Isolated Organ Bath Experiment and Schild Analysis

Isolated organ bath experiments are used to study the physiological response of a tissue to a drug. For atropine, a common preparation is the guinea pig ileum, which contracts in response to acetylcholine.

Methodology:

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Contraction Measurement: The tissue is connected to a force transducer to record isometric contractions.

-

Cumulative Concentration-Response Curve: Increasing concentrations of acetylcholine are added to the bath, and the resulting contractions are recorded to establish a control concentration-response curve.

-

Antagonist Incubation: The tissue is washed, and then incubated with a fixed concentration of atropine for a specific period.

-

Shifted Concentration-Response Curve: A second cumulative concentration-response curve for acetylcholine is generated in the presence of atropine. This will be shifted to the right.

-

Schild Analysis: Steps 4 and 5 are repeated with several different concentrations of atropine. The dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration is constructed. For a competitive antagonist, the plot should be a straight line with a slope of 1, and the x-intercept provides the pA₂, which is the negative logarithm of the antagonist's dissociation constant (Kₑ).

Conclusion

This compound remains a cornerstone in pharmacology due to its well-characterized molecular structure and its potent, non-selective antagonism of muscarinic acetylcholine receptors. Its tropane alkaloid structure, with key functional groups, dictates its high affinity for all five muscarinic receptor subtypes. This comprehensive blockade of the parasympathetic nervous system leads to a wide array of predictable physiological effects, making it a valuable tool in both clinical practice and fundamental research. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of atropine and other muscarinic receptor modulators.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rjptsimlab.com [rjptsimlab.com]

Atropine Sulfate Enantiomers: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine, a tropane alkaloid naturally occurring in plants of the Solanaceae family, is a competitive antagonist of muscarinic acetylcholine receptors.[1] It is clinically administered as atropine sulfate, a racemic mixture of dextro- and levo-hyoscyamine.[2] This technical guide provides an in-depth exploration of the stereochemistry of this compound, the distinct biological activities of its enantiomers, and the experimental methodologies used to characterize their pharmacological profiles.

This compound and its Enantiomers

Atropine is a chiral molecule, existing as two enantiomers: (S)-(-)-hyoscyamine (levo-hyoscyamine) and (R)-(+)-hyoscyamine (dextro-hyoscyamine). Commercial this compound is the racemic mixture of these two forms.[2] The pharmacological activity of atropine is almost exclusively attributed to the (S)-(-)-hyoscyamine enantiomer.[3][4] The (R)-(+)-hyoscyamine enantiomer is considered to be inactive or possess significantly lower affinity for muscarinic receptors.

Biological Activity of Atropine Enantiomers

The biological effects of atropine are mediated through its competitive and reversible antagonism of acetylcholine at the five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[5] This blockade of parasympathetic stimulation leads to a range of physiological effects, including increased heart rate, reduced salivation and other secretions, and relaxation of smooth muscle.[5] The stereoselectivity of this interaction is pronounced, with the (S)-enantiomer being substantially more potent than the (R)-enantiomer.[6][7]

Muscarinic Receptor Binding Affinities

The affinity of the atropine enantiomers for muscarinic receptors is a key determinant of their biological activity. This is typically quantified using radioligand binding assays to determine the inhibition constant (Ki). The data presented below is for (S)-(-)-hyoscyamine, the active enantiomer. The affinity of (R)-(+)-hyoscyamine is significantly lower.

Table 1: Binding Affinities (Ki) of (S)-(-)-Hyoscyamine for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| M1 | ~0.5 - 1.0 | [5][8] |

| M2 | ~0.7 - 1.5 | [5][9] |

| M3 | ~0.4 - 0.9 | [5][10] |

| M4 | ~0.6 - 1.2 | [5][8] |

| M5 | ~0.8 - 2.0 | [5] |

Note: Ki values are approximate and can vary depending on the experimental conditions, such as the radioligand and cell system used.

Functional Activity of Atropine Enantiomers

The antagonist activity of atropine enantiomers is further characterized by functional assays that measure the inhibition of agonist-induced cellular responses. The half-maximal inhibitory concentration (IC50) is a common measure of antagonist potency.

Table 2: Functional Activity (IC50) of Atropine (Racemic) at Muscarinic Receptors

| Receptor Subtype | Assay Type | IC50 (nM) | Reference |

| M1 | Inositol Phosphate Accumulation | ~1-5 | [11] |

| M2 | cAMP Inhibition | ~1-10 | [9] |

| M3 | Inositol Phosphate Accumulation | ~0.5-3 | |

| M4 | cAMP Inhibition | ~1-8 | |

| M5 | Inositol Phosphate Accumulation | ~2-15 | [5] |

Note: IC50 values are for racemic atropine and can vary based on the specific agonist and experimental setup.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses through different signaling cascades.[5]

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] The βγ subunits of the G protein can also directly modulate the activity of ion channels, such as G protein-gated inwardly rectifying potassium channels (GIRKs).

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of atropine enantiomers for muscarinic receptors expressed in a cell line (e.g., CHO-K1 cells).

Materials:

-

Cell membranes from CHO-K1 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).[10]

-

Unlabeled ligands: (S)-(-)-hyoscyamine, (R)-(+)-hyoscyamine, and atropine (for defining non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes, [3H]-NMS (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Cell membranes, [3H]-NMS, and a high concentration of unlabeled atropine (e.g., 1 µM).

-

Competitive Binding: Cell membranes, [3H]-NMS, and varying concentrations of the test enantiomer ((S)-(-)-hyoscyamine or (R)-(+)-hyoscyamine).

-

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

This protocol describes an assay to measure the inhibition of forskolin-stimulated cAMP production by atropine enantiomers in cells expressing M2 or M4 receptors.

Materials:

-

Cells stably expressing the M2 or M4 muscarinic receptor.

-

Forskolin.

-

Test compounds: (S)-(-)-hyoscyamine and (R)-(+)-hyoscyamine.

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

-

Cell lysis buffer.

Procedure:

-

Cell Culture: Plate cells in a suitable multi-well format and grow to confluence.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the atropine enantiomer for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) and an agonist (e.g., acetylcholine) to the wells and incubate for a specific time (e.g., 15-30 minutes).

-

Cell Lysis: Terminate the reaction by adding cell lysis buffer.

-

cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the antagonist concentration.

-

Determine the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the agonist-induced decrease in forskolin-stimulated cAMP levels.

-

This protocol outlines a method to measure the inhibition of agonist-stimulated inositol phosphate accumulation by atropine enantiomers in cells expressing M1, M3, or M5 receptors.

Materials:

-

Cells stably expressing the M1, M3, or M5 muscarinic receptor.

-

[3H]-myo-inositol.

-

Agonist (e.g., carbachol).

-

Test compounds: (S)-(-)-hyoscyamine and (R)-(+)-hyoscyamine.

-

LiCl solution.

-

Trichloroacetic acid (TCA).

-

Dowex anion-exchange resin.

-

Scintillation cocktail and counter.

Procedure:

-

Cell Labeling: Incubate cells with [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl (to inhibit inositol monophosphatase) and varying concentrations of the atropine enantiomer.

-

Stimulation: Add a fixed concentration of an agonist (e.g., carbachol) to the wells and incubate for a specific time (e.g., 30-60 minutes).

-

Extraction: Terminate the reaction by adding ice-cold TCA.

-

Separation: Separate the inositol phosphates from the cell extract using anion-exchange chromatography (e.g., with a Dowex column).

-

Quantification: Elute the [3H]-inositol phosphates and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the amount of [3H]-inositol phosphate accumulation against the logarithm of the antagonist concentration.

-

Determine the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the agonist-induced IP accumulation.

-

Conclusion

The biological activity of this compound is predominantly mediated by the (S)-(-)-hyoscyamine enantiomer, which acts as a potent, non-selective competitive antagonist at all five muscarinic acetylcholine receptor subtypes. The (R)-(+)-hyoscyamine enantiomer exhibits significantly lower affinity and is considered largely inactive. A thorough understanding of the stereospecific interactions and the downstream signaling pathways of these enantiomers is crucial for the rational design and development of more selective and effective muscarinic receptor modulators for various therapeutic applications. The experimental protocols detailed in this guide provide a framework for the comprehensive pharmacological characterization of such compounds.

References

- 1. The affinity of atropine for muscarine receptors in human sphincter pupillae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological comparison of the cloned human and rat M2 muscarinic receptor genes expressed in the murine fibroblast (B82) cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antagonist binding profiles of five cloned human muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A method using L-hyoscyamine for the study of muscarinic acetylcholine receptor binding in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction of Atropine with the Muscarinic Receptor | CoLab [colab.ws]

- 9. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Muscarinic cholinergic receptors in mammalian brain: differences between bindings of acetylcholine and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction of atropine with the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Atropine Sulfate Degradation: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine sulfate, a tropane alkaloid, is an essential medication with a wide range of clinical applications, including the treatment of bradycardia, organophosphate poisoning, and ophthalmic uses. Despite its therapeutic importance, this compound is susceptible to degradation, which can impact its potency, safety, and shelf-life. A thorough understanding of the degradation pathways and the resulting byproducts is crucial for the development of stable formulations, the establishment of appropriate storage conditions, and the implementation of accurate analytical methods for quality control.

This in-depth technical guide provides a comprehensive overview of the primary degradation pathways of this compound, including hydrolysis, photolysis, and thermal degradation. It summarizes quantitative data on degradation kinetics, details experimental protocols for analysis, and presents visual representations of the degradation pathways and analytical workflows.

Core Degradation Pathways and Byproducts

The stability of this compound is significantly influenced by environmental factors such as pH, light, and temperature. The ester linkage in the atropine molecule is the primary site of degradation.

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for this compound in aqueous solutions. The ester bond is cleaved to yield tropine and tropic acid. The rate of hydrolysis is highly dependent on the pH of the solution.

Key Byproducts:

-

Tropine: (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol

-

Tropic Acid: 3-Hydroxy-2-phenylpropanoic acid

Under certain conditions, tropic acid can further dehydrate to form atropic acid.

-

Atropic Acid: 2-Phenylpropenoic acid

The pH of minimum hydrolysis for atropine has been found to vary with temperature, ranging from pH 4.11 at 0°C to pH 3.24 at 100°C[1].

Hydrolysis Pathway

References

Methodological & Application

In Vitro Application of Atropine Sulfate in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine sulfate, a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), is a well-established pharmacological agent with diverse clinical applications.[1][2] In the realm of in vitro cell culture, this compound serves as a valuable tool for investigating the roles of muscarinic signaling in various cellular processes, including proliferation, apoptosis, and differentiation. Its ability to block the effects of acetylcholine and other muscarinic agonists allows researchers to dissect the intricate signaling pathways governed by these receptors.[3] This document provides detailed application notes and experimental protocols for the utilization of this compound in a cell culture setting, aimed at facilitating research and drug development endeavors.

Mechanism of Action

This compound functions by competitively and reversibly binding to muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5), thereby preventing the binding of the endogenous ligand, acetylcholine.[3] This blockade inhibits the downstream signaling cascades typically initiated by mAChR activation. In different cell types, this can lead to a variety of effects, including the modulation of ion channels, enzyme activities, and gene expression, ultimately impacting cellular functions such as proliferation, survival, and apoptosis.[4]

Data Presentation

The following tables summarize the quantitative data regarding the in vitro effects of this compound.

Table 1: Inhibitory Potency of this compound on Muscarinic Acetylcholine Receptors

| Receptor Subtype | Cell Line/System | IC50/Ki Value | Reference |

| M1 | CHO-K1 cells | Ki = 1.27 ± 0.36 nM | [5] |

| M2 | CHO-K1 cells | Ki = 3.24 ± 1.16 nM | [5] |

| M3 | CHO-K1 cells | Ki = 2.21 ± 0.53 nM | [5] |

| M4 | Human mAChR M4 | IC50 = 0.39 nM | [5] |

| M4 | Chicken mAChR M4 | IC50 = 0.71 nM | [5] |

| M5 | CHO-K1 cells | Ki = 2.84 ± 0.84 nM | [5] |

Table 2: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Cell Type | Assay | IC50 Value | Incubation Time | Reference |

| MDA-MB-231 | Human Breast Cancer | MTT | ~20 µM | 72 h | [6] |

| T47D | Human Breast Cancer | MTT | < 15 µM | 72 h | [7] |

| Normal Breast Cells | Normal Human Breast | MTT | > 60 µM | 48 h | [6] |

| HCE cells | Human Corneal Endothelial | MTT | > 0.3125 g/L | 24 h | [5] |

| HeLa | Human Cervical Cancer | Not Specified | Not Specified | Not Specified | [8] |

| LS174 | Human Colon Cancer | Not Specified | Not Specified | Not Specified | [8] |

| A549 | Human Lung Cancer | Not Specified | Not Specified | Not Specified | [8] |

| MRC-5 | Normal Human Lung Fibroblast | Not Specified | Not Specified | Not Specified | [8] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder (molecular weight: 694.8 g/mol )

-

Sterile distilled water or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

-

0.22 µm sterile filter

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile distilled water or PBS to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex thoroughly until the powder is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle used for this compound (negative control).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the negative control.

Positive Control: A known cytotoxic agent for the specific cell line can be used as a positive control. Negative Control: Cells treated with the vehicle (e.g., sterile water or PBS) used to dissolve the this compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Controls:

-

Unstained cells: To set the baseline fluorescence.

-

Cells stained with Annexin V-FITC only: To set compensation for the FITC channel.

-

Cells stained with PI only: To set compensation for the PI channel.

-

Positive control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine).

-

Negative control: Untreated cells or cells treated with the vehicle.

Caspase Activity Assay

This assay measures the activity of caspases, key enzymes in the apoptotic pathway. It utilizes a specific peptide substrate conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by an active caspase releases the reporter, which can be quantified.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

Caspase-3 Colorimetric or Fluorometric Assay Kit

-

Cell lysis buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Seed and treat cells with this compound as described for the apoptosis assay.

-

Harvest the cells and lyse them according to the kit manufacturer's instructions to prepare the cell lysate.

-

Determine the protein concentration of the cell lysate.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Positive Control: Lysate from cells treated with a known apoptosis inducer. Negative Control: Lysate from untreated cells or cells treated with the vehicle. An inhibitor of caspase-3 can also be used as a negative control.

Signaling Pathways and Visualizations

This compound primarily acts by blocking muscarinic acetylcholine receptors. This can impact several downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.

Caption: this compound competitively antagonizes muscarinic receptors.

The induction of apoptosis by this compound in some cell types, such as human corneal endothelial cells, involves the mitochondrial-dependent pathway.

Caption: Atropine-induced apoptosis can proceed via the mitochondrial pathway.

The following diagram illustrates a general experimental workflow for assessing the in vitro effects of this compound.

Caption: A typical workflow for studying this compound's in vitro effects.

Conclusion

This compound is a versatile pharmacological tool for the in vitro investigation of muscarinic acetylcholine receptor signaling. The protocols and data presented herein provide a foundation for researchers to explore the multifaceted effects of this compound on various cellular processes. Careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and interpretable results. The visualization of the signaling pathways and experimental workflows aims to provide a clear conceptual framework for designing and executing in vitro studies with this compound.

References

- 1. In vitro examination of potentized this compound dilutions on the contractility of the isolated rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

- 5. Cytotoxicity of atropine to human corneal endothelial cells by inducing mitochondrion-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atropine Is a Suppressor of Epithelial–Mesenchymal Transition (EMT) That Reduces Stemness in Drug-Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols: Using Atropine Sulfate to Block Cholinergic Pathways in Neuroscience

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atropine sulfate is a tropane alkaloid derived from plants of the Solanaceae family, such as Atropa belladonna. In neuroscience, it is a widely utilized pharmacological tool for investigating the roles of the cholinergic system. Atropine acts as a competitive, non-selective, and reversible antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] By binding to these receptors, it prevents the neurotransmitter acetylcholine (ACh) from exerting its effects, thereby blocking parasympathetic nerve signaling in both the central and peripheral nervous systems.[4][5]

Its mechanism of action does not involve preventing the release of acetylcholine, but rather competing with it at the receptor site.[4] There are five subtypes of muscarinic receptors (M1-M5), all of which are antagonized by atropine.[1][6] This non-selectivity makes it a powerful tool for inducing a general blockade of muscarinic cholinergic pathways, enabling researchers to study the function of these pathways in processes such as learning, memory, autonomic regulation, and neurodegenerative diseases.[2]

Quantitative Data

The following tables summarize key quantitative parameters for the use of this compound in research applications.

Table 1: In Vitro Receptor Binding Affinity

This table presents the half-maximal inhibitory concentration (IC50) of this compound for each of the five muscarinic acetylcholine receptor subtypes.

| Receptor Subtype | IC50 (nM) |

| M1 | 2.22 ± 0.60 |

| M2 | 4.32 ± 1.63 |

| M3 | 4.16 ± 1.04 |

| M4 | 2.38 ± 1.07 |

| M5 | 3.39 ± 1.16 |

| (Data sourced from APExBIO[6]) |

Table 2: Recommended Doses for In Vivo Animal Studies

This table provides a range of common starting doses for this compound in various animal models. The optimal dose should be determined empirically for each specific experimental design.

| Animal Model | Route of Administration | Dose Range | Application Context | Reference(s) |

| Mouse | Intraperitoneal (IP) | 1 mg/kg | Reversal of drug-induced bradycardia | [2] |

| Rat | Intraperitoneal (IP) | 1 - 40 mg/kg | Behavioral studies, evoked potentials | [7][8] |

| Guinea Pig | Intramuscular (IM) / IV | 5 mg/kg | Antidote for organophosphate poisoning | [9] |

| Canine/Feline | Intravenous (IV) / Subcutaneous (SC) | 0.04 mg/kg | Atropine Response Test (cardiology) | [10] |

| Pediatric (General) | Intravenous (IV) / Intraosseous (IO) | 0.02 mg/kg | Symptomatic Bradycardia | [11][12] |

Experimental Protocols

Protocol for Preparation of this compound Solution

This protocol describes the preparation of a stock solution for parenteral administration in animal studies.

Materials:

-

This compound powder (or pre-made sterile solution)

-

Sterile 0.9% saline

-

Analytical balance

-

Sterile vials

-

0.22 µm sterile syringe filter

Procedure:

-

Using an analytical balance, carefully weigh the desired amount of this compound powder.

-

Dissolve the powder in the appropriate volume of sterile 0.9% saline to achieve the target concentration (e.g., 1 mg/mL).

-

Ensure the solution is completely dissolved and appears clear and free of particulates.

-

For parenteral administration, sterile-filter the solution through a 0.22 µm syringe filter into a sterile vial.[2]

-

Store the solution according to the manufacturer's instructions. Diluted solutions should typically be used immediately.[13]

Protocol for In Vitro Blockade of Muscarinic Receptors in Brain Slices

This protocol outlines the application of this compound to acute brain slices for electrophysiological recording.

Materials:

-

This compound stock solution (e.g., 1 mM in water)

-

Artificial cerebrospinal fluid (aCSF)

-

Brain slice preparation

-

Perfusion system for electrophysiology rig

-

Cholinergic agonist (e.g., Carbachol)

Procedure:

-

Prepare acute brain slices from the region of interest according to standard laboratory procedures.

-

Allow slices to recover in oxygenated aCSF for at least 1 hour.

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

-

Obtain a stable baseline recording (e.g., whole-cell patch-clamp, field potential).

-

To confirm cholinergic responsiveness, apply a muscarinic agonist (e.g., 10-20 µM Carbachol) and record the resulting change in neuronal activity.

-

Wash out the agonist and allow the slice to return to baseline.

-

Prepare aCSF containing the desired final concentration of this compound (a typical starting concentration is 1-10 µM).

-

Perfuse the slice with the atropine-containing aCSF for 10-15 minutes to ensure complete blockade.

-

While continuing to perfuse with atropine, co-apply the same concentration of the muscarinic agonist used in step 5.

-

Data Analysis: Verify that the previously observed agonist-induced effect is significantly reduced or completely abolished, confirming the blockade of muscarinic pathways.

Protocol for In Vivo Systemic Administration in Rodents

This protocol describes the systemic administration of this compound to investigate its effects on behavior or physiology.

Materials:

-

Prepared this compound solution (e.g., 1 mg/mL in sterile saline).[2]

-

Appropriate animal model (e.g., adult C57BL/6 mice).

-

Syringes and needles for injection (e.g., 27-gauge for IP injection).

-

Behavioral or physiological monitoring apparatus (e.g., open field arena, ECG system).

Procedure:

-

Habituate the animal to the testing environment to minimize stress-induced artifacts.

-

Record baseline measurements for the parameter of interest (e.g., locomotor activity, heart rate).

-

Calculate the correct volume of this compound solution to inject based on the animal's body weight and the target dose (e.g., 1 mg/kg).

-

Administer the this compound via the desired route (e.g., intraperitoneal injection). A control group should receive an equivalent volume of the vehicle (sterile saline).[2]

-

Place the animal back into the monitoring apparatus.

-

Record the experimental parameter at predefined time points following the injection (e.g., 5, 15, 30, 60 minutes) to characterize the time course of the drug's effect.[2]

-

Data Analysis: Compare the post-injection data between the atropine-treated group and the vehicle-treated control group using appropriate statistical methods.

Visualizations

Cholinergic Synapse and Atropine Blockade

Caption: Mechanism of atropine as a competitive antagonist at the muscarinic cholinergic synapse.

Experimental Workflow for In Vivo Behavioral Study

Caption: A typical experimental workflow for an in vivo rodent behavioral study using atropine.

Classification of this compound

Caption: Hierarchical classification of atropine within the cholinergic nervous system.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. benchchem.com [benchchem.com]

- 3. Atropine - Wikipedia [en.wikipedia.org]

- 4. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 5. nursingcenter.com [nursingcenter.com]

- 6. apexbt.com [apexbt.com]

- 7. Dose-dependent effects of this compound on the brainstem and cortical auditory evoked potentials in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. idexx.com [idexx.com]

- 11. aclsnow.com [aclsnow.com]

- 12. sf.gov [sf.gov]

- 13. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]

Application Notes and Protocols for Atropine Sulfate as a Pre-anesthetic Agent in Laboratory Animals